Tetramethyl Risedronate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

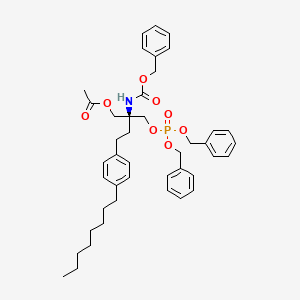

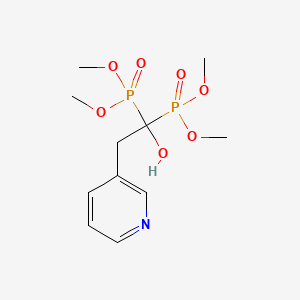

Tetramethyl Risedronate is a compound with the molecular formula C11H19NO7P2 . It is also known by other names such as 1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol and P,P’- [1-Hydroxy-2- (3-pyridinyl)ethylidene]bis-phosphonic Acid P,P,P’,P’-Tetramethyl Ester .

Molecular Structure Analysis

The InChI string for Tetramethyl Risedronate isInChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 . The Canonical SMILES string is COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC . Physical And Chemical Properties Analysis

Tetramethyl Risedronate has a molecular weight of 339.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 8 and a Topological Polar Surface Area of 104 Ų . The Exact Mass and Monoisotopic Mass are both 339.06367594 g/mol .Wissenschaftliche Forschungsanwendungen

Bone Healing Enhancement

Tetramethyl Risedronate, a derivative of bisphosphonate, has shown promise in bone healing. In a rabbit skull defect model, local administration of risedronate alongside autogenous bone grafts significantly enhanced bone regeneration. Key findings include:

- Clinical Implications : Risedronate improves the osteoconductive properties of autogenous bone grafts, potentially leading to better-quality bone and improved patient outcomes .

Nanoparticle Formulation

Risedronate nanoparticles offer an innovative approach for drug delivery. Some highlights:

- Potential Applications : Nanoparticles can enhance osteoporosis treatment by improving bone targeting and bioavailability .

Combination Therapies

Researchers have explored combining risedronate with other agents for synergistic effects:

Wirkmechanismus

Target of Action

Tetramethyl Risedronate, also known as Risedronic acid, primarily targets osteoclasts , which are cells responsible for bone resorption . The role of osteoclasts is to break down bone tissue, and this process is essential for the maintenance, repair, and remodelling of bones.

Mode of Action

Tetramethyl Risedronate interacts with its targets, the osteoclasts, by binding to bone hydroxyapatite . This binding occurs during the process of bone resorption, which causes local acidification. The acidification releases Tetramethyl Risedronate, which is then taken into osteoclasts by fluid-phase endocytosis . This interaction inhibits the activity of the osteoclasts, thereby preventing the resorption of bone .

Biochemical Pathways

Tetramethyl Risedronate affects the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential in many eubacteria, in apicomplexan protozoa, and in the plastids of plants . The inhibition of this pathway by Tetramethyl Risedronate disrupts the production of isoprenoid lipids, which are crucial components of cellular membranes .

Pharmacokinetics

The pharmacokinetics of Tetramethyl Risedronate involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the kinetics of Tetramethyl Risedronate is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly to bones, is remarkably high . Tetramethyl Risedronate exhibits very low plasma levels and high residence time in the body . It is excreted in urine (up to 85%) and feces (as unabsorbed drug) .

Result of Action

The primary result of Tetramethyl Risedronate’s action is the prevention of bone resorption, leading to an increase in bone mineral density . This makes the bones stronger and helps prevent osteoporosis and treat Paget’s disease of bone . In a very small number of people, taking Tetramethyl Risedronate for more than 2 years can increase their chances of getting a rare type of bone damage in their inner ear and certain types of breaks to their thigh bones .

Eigenschaften

IUPAC Name |

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRKMZJULTTJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652680 |

Source

|

| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919355-29-6 |

Source

|

| Record name | Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)